

PYY Receptor Binding Assay: A Detailed Protocol and Application Note

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Compound of Interest

Compound Name:	Peptide YY
CAS No.:	106388-42-5
Cat. No.:	B564193

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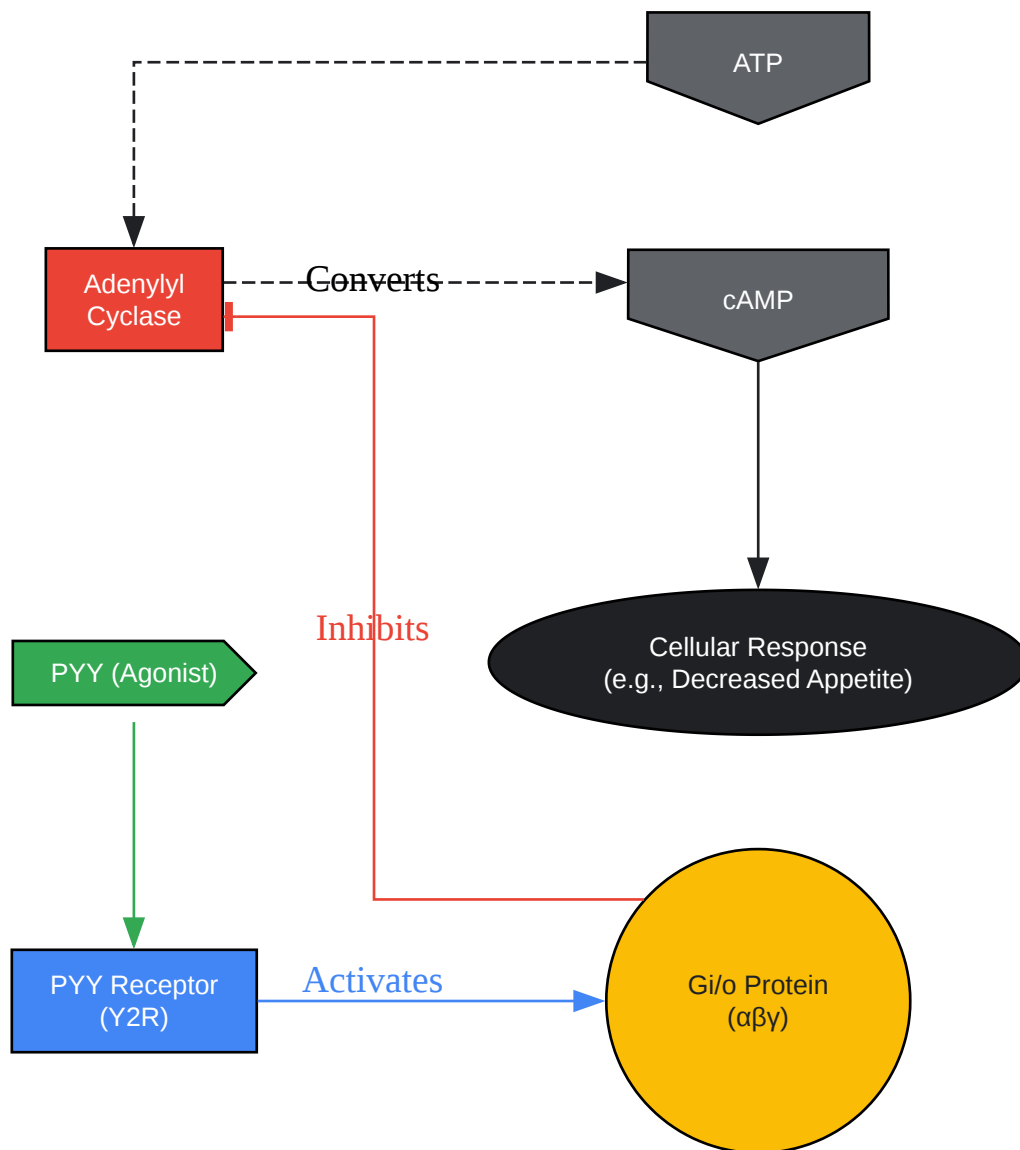
Introduction

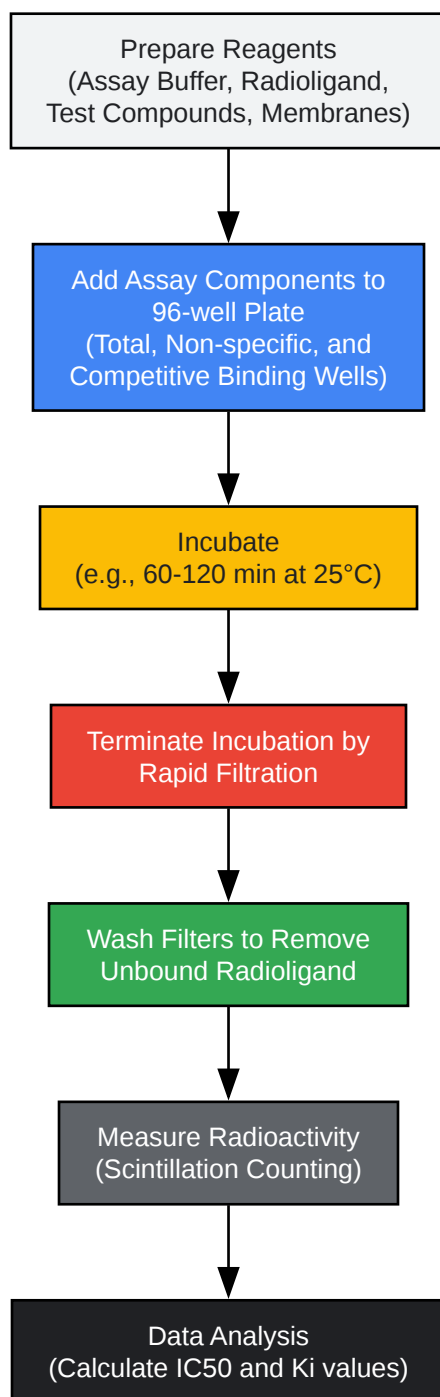
Peptide YY (PYY), a 36-amino acid peptide hormone, is released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in regulating appetite, gastric motility, and energy homeostasis, primarily through its interaction with the Y-family of G-protein coupled receptors (GPCRs), particularly the Y2 receptor (Y2R).[1] The two main endogenous forms are PYY(1-36) and the more abundant, circulating form PYY(3-36), which is a selective agonist for the Y2 receptor.[1] Understanding the binding characteristics of novel compounds to PYY receptors is paramount for the development of therapeutics targeting obesity and other metabolic disorders. This document provides a detailed protocol for a PYY receptor binding assay, along with an overview of the associated signaling pathway and binding affinity data for key ligands.

PYY Receptor Signaling Pathway

PYY receptors are members of the GPCR superfamily and primarily couple to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the receptor undergoes a conformational change,

leading to the dissociation of the G-protein heterotrimer into its $G_{\alpha i/o}$ and $G_{\beta\gamma}$ subunits. The activated $G_{\alpha i/o}$ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular responses, including the regulation of neurotransmitter release and ion channel activity, contributing to the physiological effects of PYY, such as reduced appetite.





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References

- [1. Structure and receptor binding of PYY analogs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Unusually persistent G \$\alpha\$ i-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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